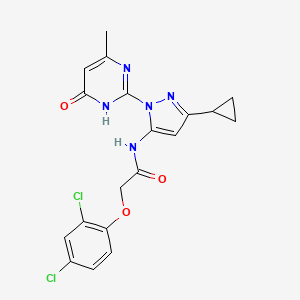

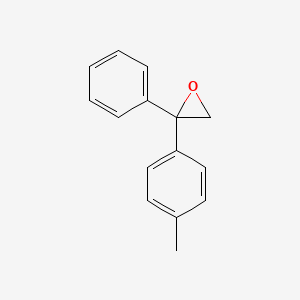

![molecular formula C11H10ClN3O2 B2556315 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide CAS No. 2279122-08-4](/img/structure/B2556315.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a chemical compound with the linear formula C13H14O2N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringClCC1=NC(C2=CC=CC(C(N(C)CC)=O)=C2)=NO1 . This indicates the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds with oxadiazole rings are known to undergo various reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications

Multifunctional Synthon for Synthesis

- Study 1: A study by Stepanov et al. (2019) examines 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a compound closely related to your query. This compound serves as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. It involves reactions such as acylation, oxidation to azo and nitro groups, and transformations of the oxadiazole ring (Stepanov, Dashko, & Stepanova, 2019).

Synthesis of Novel Derivatives

- Study 2: Anterbedy et al. (2021) developed a methodology for synthesizing novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids. The process starts with 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles, showing the versatility of chloromethyl-oxadiazoles in creating complex molecular structures (Anterbedy, Mokenapelli, & Thalari, 2021).

Insecticidal Applications

- Study 3: Rufenacht (1972) explores the conversion of 1,3,4-oxadiazol-2(3H)-ones to their 3-chloromethyl derivatives. These derivatives are precursors for insecticidal thiophosphates and dithiophosphates, highlighting the potential of chloromethyl-oxadiazoles in agricultural chemistry (Rufenacht, 1972).

Glycogen Phosphorylase Inhibition

- Study 4: Kun et al. (2011) synthesized compounds involving 5-chloromethyl-2-(O-perbenzoylated-β-D-glucopyranosyl)-1,3,4-oxadiazoles. These compounds were assayed against rabbit muscle glycogen phosphorylase, suggesting potential biomedical applications (Kun et al., 2011).

Antibacterial Activity

- Study 5: Tien et al. (2016) explored derivatives of 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole, which were tested for antimicrobial activity. The study demonstrates the potential of oxadiazole derivatives in developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Safety And Hazards

properties

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-3-7(5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYGPHJDRFNSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

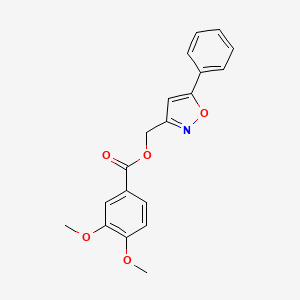

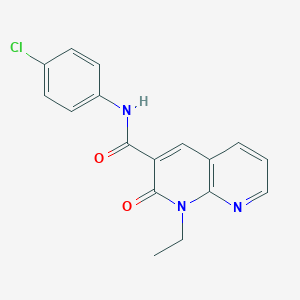

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)

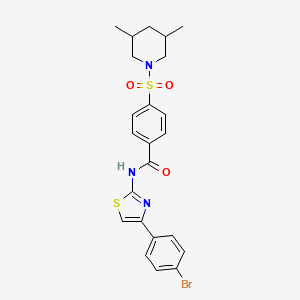

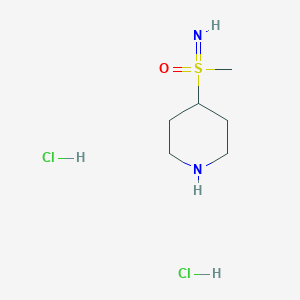

![(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one](/img/structure/B2556237.png)

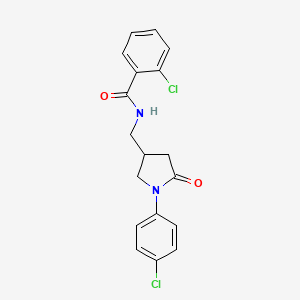

![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)

![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)

![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)

![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)